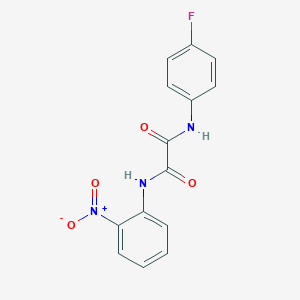

N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O4/c15-9-5-7-10(8-6-9)16-13(19)14(20)17-11-3-1-2-4-12(11)18(21)22/h1-8H,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLSCHPYYSGPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 4-fluoroaniline and 2-nitroaniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Reduction: 4-fluoroaniline and 2-aminoaniline.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoroaniline, 2-nitroaniline, and oxalic acid.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can enhance its binding affinity to certain targets, making it a potent inhibitor or activator of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues with Varying Aryl Substituents

The following table compares key structural and synthetic features of N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide with similar compounds:

*Inferred from structural similarity to antimicrobial oxalamides in and anticancer agents in .

Key Observations:

This contrasts with 4-methoxyphenethyl (electron-donating) in compound 18, which may improve solubility but reduce reactivity . Fluorine at the para-position (4-fluorophenyl) offers moderate electron-withdrawing effects and metabolic stability compared to ortho-fluorine (2-fluorophenyl in compound 18) .

Biological Activity :

- Compounds with nitro groups (e.g., CID 7585377) show activity in modulating COX expression and breast cancer pathways, suggesting the target compound may share similar mechanisms .

- Thiazole-piperidine derivatives (e.g., compound 25) exhibit antiviral activity, highlighting how heterocyclic substituents diversify applications compared to purely aromatic systems .

Synthetic Feasibility :

- Yields for aryl-substituted oxalamides vary widely (23–83%), influenced by steric and electronic factors. For example, compound 21 (3-ethoxyphenyl) achieves 83% yield due to the electron-donating ethoxy group facilitating coupling . The target’s nitro group may lower yields due to steric hindrance or side reactions.

Nitro vs. Halogen Substituents

- Nitro Group (Target) : Enhances binding to electron-rich biological targets (e.g., enzymes) but may reduce solubility. Used in anticancer and antimicrobial agents .

- Chloro/Bromo Groups : Compounds like GMC-3 (4-chlorophenyl) and compound 19 (2-bromophenyl) show antimicrobial activity, with halogen size influencing steric interactions .

Aromatic vs. Aliphatic Chains

Physicochemical Properties

Biological Activity

N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxalamide linkage through condensation reactions. Specific methods may vary, but a common approach includes:

- Reactants : 4-fluoroaniline and 2-nitrophenylacetic acid.

- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.

- Purification : Post-reaction, the product is purified using recrystallization techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against melanoma and lung cancer cells at nanomolar concentrations. In vitro assays demonstrated an inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. Preliminary docking studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis.

Case Study 1: Anticancer Screening

A study conducted by Shyyka et al. evaluated a series of oxalamide derivatives, including this compound, for their anticancer properties. The findings indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for further development as an anti-cancer drug.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial properties against various bacterial strains. Results showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-(4-fluorophenyl)-N2-(2-nitrophenyl)oxalamide?

- Answer : The compound can be synthesized via a two-step procedure:

Amine Activation : React 4-fluoroaniline and 2-nitroaniline with oxalyl chloride in anhydrous dioxane or dichloromethane under inert conditions.

Coupling Reaction : Use a base like triethylamine to facilitate the formation of the oxalamide bond.

- Optimization : Adjust reaction stoichiometry (e.g., 1:1:2 molar ratio of amines to oxalyl chloride) and temperature (0–25°C) to minimize side products like dimers or oligomers .

- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water yields pure product, as validated for analogous oxalamides .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.8 ppm, nitrophenyl protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or APCI-MS confirms molecular weight (e.g., calculated for CHFNO: 327.06 g/mol) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%), with UV detection at 254 nm .

Q. What preliminary biological screening assays are relevant for this compound?

- Answer :

- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC determination) .

- Antiviral Activity : Evaluate HIV entry inhibition via pseudovirus assays (e.g., TZM-bl cell line) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and 2-nitro substituents influence reactivity and bioactivity?

- Answer :

- Electronic Properties : The electron-withdrawing nitro group (meta-directing) and fluorine (para-directing) alter aromatic electrophilicity, affecting binding to targets like enzymes or receptors. Computational studies (DFT) quantify charge distribution .

- Biological Impact : Nitro groups enhance interactions with hydrophobic pockets (e.g., HIV gp120), while fluorine improves metabolic stability by reducing oxidative degradation .

- Contradictions : In some cases, nitro groups may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .

Q. How can structural analogs resolve contradictions in structure-activity relationship (SAR) studies?

- Answer :

- Analog Design : Synthesize derivatives with substituent variations (e.g., replacing 4-fluoro with 4-chloro or 4-methoxy) to isolate electronic vs. steric effects .

- Data Analysis : Use multivariate regression models to correlate substituent Hammett constants (σ) with bioactivity (e.g., IC) .

- Case Study : In sEH inhibitors, adamantyl groups improved potency 10-fold compared to phenyl analogs, highlighting steric optimization .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Answer :

- Solvent Screening : Use mixed-solvent systems (e.g., DMSO/water or THF/heptane) to induce slow nucleation .

- Co-crystallization : Add metal ions (e.g., Cu) to form coordination polymers, as demonstrated for asymmetric oxalamide ligands .

- Low-Temperature Crystallography : Collect data at 100 K to improve diffraction quality for nitro-containing compounds .

Methodological Notes

- Synthetic Reproducibility : Validate reaction conditions using control compounds (e.g., N1-(4-chlorophenyl)-N2-(2-nitrophenyl)oxalamide) to ensure consistency .

- Data Interpretation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 7585377 for analogous fluorophenyl oxalamides) .

- Ethical Compliance : Adhere to OECD guidelines for in vitro bioassays to ensure reproducibility and reduce animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.